![molecular formula C8H17N5O3 B12381626 (2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is a complex organic compound with isotopic labeling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves multiple steps, including the incorporation of isotopic labels. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials, which are isotopically labeled.
Reaction Steps:
Reaction Conditions: Typical conditions include controlled temperatures, specific pH levels, and the use of catalysts to ensure the incorporation of isotopic labels without compromising the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is used as a labeled compound for studying reaction mechanisms and pathways. Its isotopic labels allow for detailed tracking of molecular transformations.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The isotopic labels provide a means to trace the compound through various biological processes.
Medicine
In medicine, the compound has potential applications in drug development and diagnostic imaging. Its unique structure and isotopic labels make it a valuable tool for studying drug interactions and metabolic processes.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its isotopic labels provide insights into reaction mechanisms and material properties.
Wirkmechanismus
The mechanism of action of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves its interaction with specific molecular targets The isotopic labels allow for detailed studies of these interactions, revealing the pathways and molecular targets involved
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isotopically labeled amino acids and peptides. These compounds share structural similarities but differ in the specific isotopic labels and functional groups present.
Uniqueness
The uniqueness of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid lies in its specific isotopic labeling and the resulting applications. The combination of isotopic labels and functional groups provides a versatile tool for various scientific studies, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H17N5O3 |
|---|---|
Molekulargewicht |
241.18 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1 |
InChI-Schlüssel |
JLXVRFDTDUGQEE-QCCJAHHMSA-N |
Isomerische SMILES |
C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



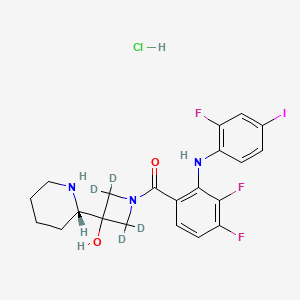
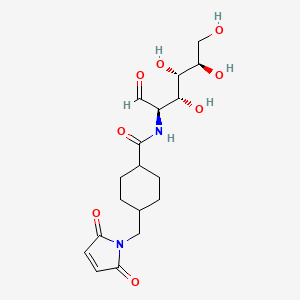
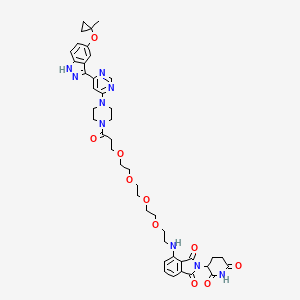
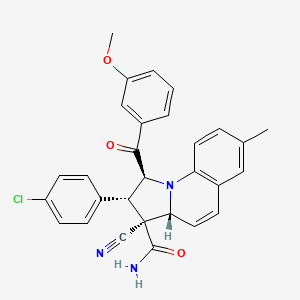
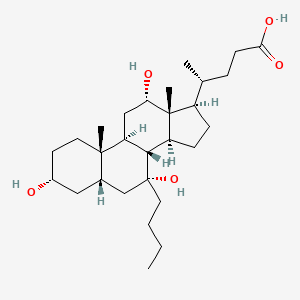
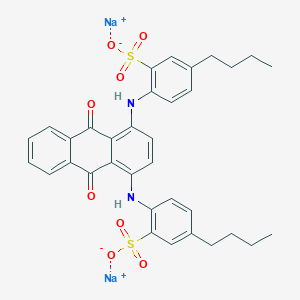
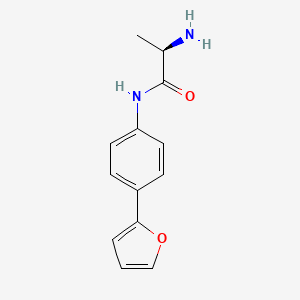
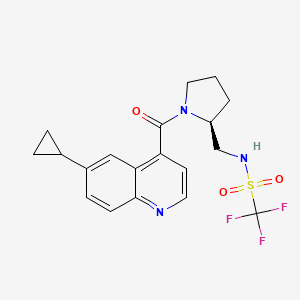
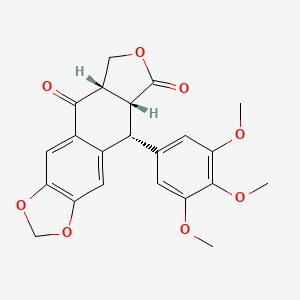
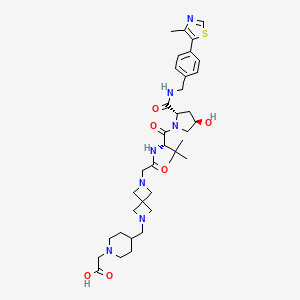


![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
